1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide
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Overview
Description
1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide is a complex organic compound known for its unique structure and properties. This compound features a quinoline and benzoxazole moiety, which are connected through an ethenyl linkage. The presence of two iodine atoms as counterions adds to its distinct characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide typically involves the condensation of 3-ethyl-1,3-benzoxazolium salts with quinoline derivatives under specific conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and controlled reaction conditions is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline and benzoxazole rings.
Reduction: Reduced forms of the quinoline and benzoxazole rings.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting specific ions or molecules.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with cellular proteins, affecting various signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-[(1E,3E,5Z)-5-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)-1,3-pentadien-1-yl]-1,3-benzoxazol-3-ium
- 3-Ethyl-2-[(1E,3Z)-3-(3-ethyl-5-phenyl-1,3-benzoxazol-2(3H)-ylidene)-1-propenyl]-5-phenyl-1,3-benzoxazol-3-ium
Uniqueness
1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide is unique due to its dual aromatic system and the presence of iodine counterions. This structure imparts distinct electronic and photophysical properties, making it valuable in various applications.
Properties
CAS No. |
62667-36-1 |
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Molecular Formula |
C22H22I2N2O |
Molecular Weight |
584.2 g/mol |
IUPAC Name |
3-ethyl-2-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-1,3-benzoxazol-3-ium;diiodide |
InChI |
InChI=1S/C22H22N2O.2HI/c1-3-23-18(14-13-17-9-5-6-10-19(17)23)15-16-22-24(4-2)20-11-7-8-12-21(20)25-22;;/h5-16H,3-4H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
GSMSLHIZJCGKDF-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=[N+](C4=CC=CC=C4O3)CC.[I-].[I-] |
Origin of Product |
United States |
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